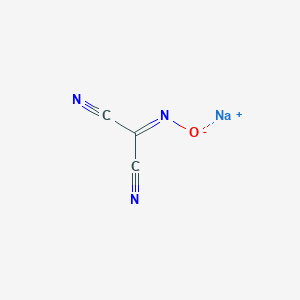

(Hydroxyimino)malononitrile sodium salt

Description

Properties

IUPAC Name |

sodium;2-oxidoiminopropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3O.Na/c4-1-3(2-5)6-7;/h7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRWIIXCQITYDE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=N[O-])C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3N3NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635427 | |

| Record name | Sodium [(1,3-dinitrilopropan-2-ylidene)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19166-62-2 | |

| Record name | Sodium [(1,3-dinitrilopropan-2-ylidene)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Reagent Ratios

A representative procedure derived from patent analogs and vendor data involves:

| Parameter | Specification |

|---|---|

| Malononitrile | 1.0 molar equivalent |

| Hydroxylamine HCl | 1.1 molar equivalent |

| Sodium hydroxide | 2.2 molar equivalent |

| Solvent | Methanol-water (1:1 v/v) |

| Temperature | 40–50°C |

| Reaction time | 3–4 hours |

Procedure :

-

Charge methanol (500 mL) and water (500 mL) into a nitrogen-purged reactor.

-

Dissolve malononitrile (66.06 g, 1.0 mol) and hydroxylamine hydrochloride (76.5 g, 1.1 mol) under stirring.

-

Slowly add aqueous NaOH (88 g, 2.2 mol in 200 mL H2O) while maintaining pH 9–10.

-

Heat to 45°C and stir for 3 hours. Monitor completion by TLC (ethyl acetate/hexane 3:7).

-

Cool to 5°C, filter precipitated product, and wash with cold methanol.

-

Dry under vacuum at 50°C to yield white crystals (117.04 g/mol, 85–90% yield).

Critical Process Parameters

pH Control

Maintaining alkaline conditions (pH 9–10) ensures complete deprotonation of the hydroxyimino group, driving the equilibrium toward salt formation. Excess NaOH neutralizes HCl generated from hydroxylamine hydrochloride, preventing acid-catalyzed decomposition.

Solvent Composition

Methanol-water mixtures (50–100% water) optimize reactant solubility while suppressing byproducts like cyanoacetylurea derivatives. Higher water content reduces organic solvent waste, aligning with green chemistry principles.

Temperature Optimization

Elevated temperatures (40–50°C) accelerate reaction kinetics but require careful control to avoid exothermic decomposition. The patent literature notes that temperatures exceeding 60°C promote cyclization side reactions in analogous systems.

Analytical Characterization

Post-synthesis analysis confirms product identity and purity:

| Technique | Key Findings |

|---|---|

| FT-IR | ν 2200 cm⁻¹ (C≡N), 1630 cm⁻¹ (C=N-O) |

| ¹H NMR (D2O) | No proton signals (fully deprotonated) |

| Elemental Analysis | C: 30.8%, N: 35.9%, Na: 19.6% |

Challenges and Mitigation Strategies

-

Byproduct formation : Trace impurities like malononitrile dimer (NC-CH2-CH2-CN) are minimized by maintaining stoichiometric NH2OH:malononitrile ratios ≤1.1:1.

-

Sodium salt hygroscopicity : Storage under anhydrous conditions (desiccator, N2 atmosphere) prevents deliquescence.

-

Scale-up limitations : Continuous flow reactors improve heat transfer and mixing efficiency for multi-kilogram batches .

Chemical Reactions Analysis

Types of Reactions: (Hydroxyimino)malononitrile sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products:

Oxidation: Oxime derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted malononitrile derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Heterocyclic Compounds

(Hydroxyimino)malononitrile sodium salt serves as a crucial building block in the synthesis of heterocyclic compounds. It is particularly useful for creating structures such as pyrazoles and triazines, which have significant applications in pharmaceuticals and agrochemicals. The compound's reactivity allows for the formation of various derivatives through nucleophilic substitution and condensation reactions.

Synthesis Pathways

The synthesis of this compound typically involves the reaction of malononitrile with hydroxylamine in the presence of a base like sodium hydroxide. The reaction is carried out in an appropriate solvent, often resulting in high yields of the desired product.

Analytical Chemistry

Metal Ion Detection

This compound has been investigated for its ability to form complexes with metal ions, making it a potential candidate for analytical applications. Specifically, it has shown promise in the selective detection of copper ions in various environments. Such properties are valuable for environmental monitoring and industrial processes where metal ion detection is critical.

Materials Science

Functional Materials Development

Research indicates that this compound can be utilized in developing new functional materials. Its unique properties enable its use in creating conductive polymers and coordination polymers, which exhibit interesting electrical and magnetic characteristics. These materials can be applied in electronic devices and sensors.

Biological Research

Biochemical Assays

In biological contexts, this compound is used as a reagent in biochemical assays to study enzyme mechanisms. Its interactions with biological molecules warrant further investigation due to potential therapeutic implications, particularly concerning its reactivity with amino acids and other biomolecules .

Case Study 1: Synthesis of Pyrimidines and Purines

A significant study highlighted the role of this compound in synthesizing pyrimidine and purine nucleosides under prebiotic conditions. The compound reacted with hydroxylamine to yield 3-aminoisoxazole, showcasing its potential as a prebiotic building block .

Case Study 2: Coordination Chemistry

Another investigation focused on the coordination chemistry of this compound with various metal ions. The study demonstrated its ability to form stable complexes that could be exploited for catalysis or as sensors for detecting specific metal ions .

Summary Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for heterocyclic compounds | Useful for synthesizing pyrazoles, triazines |

| Analytical Chemistry | Metal ion detection | Selective detection of copper ions |

| Materials Science | Development of conductive and coordination polymers | Interesting electrical and magnetic properties |

| Biological Research | Reagent in biochemical assays | Potential therapeutic implications |

| Case Studies | Synthesis pathways and coordination chemistry studies | Demonstrated utility in prebiotic chemistry |

Mechanism of Action

The mechanism of action of (hydroxyimino)malononitrile sodium salt involves its reactivity with various nucleophiles and electrophiles. The oxime group can participate in nucleophilic addition and substitution reactions, while the nitrile groups can undergo hydrolysis and other transformations. These reactions are facilitated by the presence of the sodium ion, which stabilizes the intermediate species and enhances the reactivity of the compound .

Comparison with Similar Compounds

Research Implications

The unique nitroso chemistry of this compound positions it as a critical prebiotic intermediate, distinct from other malononitrile derivatives used in synthetic organic chemistry. Its low-energy hydrogen-bonded structure and thermal cyclization pathway provide a plausible route for RNA nucleoside formation under early Earth conditions , unlike sodium salts designed for insecticidal or heterocyclic synthesis .

Data Tables

Table 1. Crystallographic Data for (Hydroxyimino)malononitrile Salts

| Cation | CCDC Deposition Number | Melting Point (°C) | Hydrogen Bond Length (Å) |

|---|---|---|---|

| 1-Methylguanidine | 1574226 | 108 | 1.85–1.95 |

| Acetamidine | 1574224 | 142 | 1.85–1.95 |

| Guanidine | 1574225 | 110–160 | 1.85–1.95 |

| Methylthioamidine | 1574223 | 110–160 | 1.85–1.95 |

Table 2. Comparison of Malononitrile-Derived Sodium Salts

| Property | This compound | Sodium [6-Chloro-pyridazinyl]malononitrile | Sodium Cyanamido-dicyanoethylene |

|---|---|---|---|

| Key Functional Group | -N=O | -Cl, -CN | -NH-C≡N |

| Synthesis Pathway | Nitrosation | Substitution | Coupling |

| Application | Prebiotic chemistry | Heterocycle synthesis | Insecticide intermediate |

Sources:

Biological Activity

(Hydroxyimino)malononitrile sodium salt, known for its diverse applications in both chemistry and biology, has garnered attention for its unique biological activities. This compound, with the chemical formula C₄H₄N₂O Na, exhibits various reactivities due to its functional groups, particularly the oxime and nitrile moieties. This article delves into the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The mechanism of action of this compound is primarily attributed to its reactivity with nucleophiles and electrophiles. The oxime group can participate in nucleophilic addition and substitution reactions, while the nitrile groups can undergo hydrolysis and other transformations. The presence of the sodium ion stabilizes intermediate species, enhancing the compound's reactivity .

Key Reactions

- Oxidation : Forms oxime derivatives.

- Reduction : Produces amine derivatives.

- Substitution : Engages in nucleophilic substitution reactions with various reagents.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly in relation to its potential as an anticancer agent and its effects on various cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds derived from malononitrile exhibit micromolar activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) at concentrations around 10 µM .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- A study evaluated the effects of this compound on a panel of cancer cell lines. The results demonstrated that it inhibited cell proliferation significantly, with IC₅₀ values ranging from 5 to 15 µM across different cell lines .

- Notably, the compound showed selective toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic index for further development.

- Mechanistic Insights

Research Findings

Applications in Research

This compound serves as a valuable reagent in biochemical research:

- Enzyme Mechanism Studies : Utilized to investigate enzyme kinetics and mechanisms due to its ability to form stable complexes with various biomolecules.

- Synthesis of Heterocyclic Compounds : Acts as a building block in organic synthesis, facilitating the creation of complex molecular architectures used in drug discovery .

Q & A

Q. What are the optimal synthetic routes for (hydroxyimino)malononitrile sodium salt, and how can yield be maximized while ensuring process safety?

The compound is typically synthesized via diazotization of aromatic amines followed by coupling with malononitrile in the presence of sodium acetate . Reaction conditions (e.g., temperature, pH, and solvent composition) significantly impact yield. For example, maintaining a pH of 4–6 and temperatures between 45–50°C during coupling minimizes side reactions . Process safety requires strict control of exothermic steps and avoiding incompatible reagents (e.g., strong oxidizers) . Crystallization at 8–10°C improves purity and yield (40%) .

Q. What analytical methods are recommended for characterizing this compound and verifying purity?

- MALDI-TOF MS : Use trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) as a matrix with sodium trifluoroacetate to enhance sodium adduct formation (matrix:sample:salt = 100:10:1) .

- NMR : Dissolve in DMSO-d6 for ¹H/¹³C analysis; characteristic peaks include δ = 7.23 ppm (br m, aromatic) and 157.85 ppm (C=O) .

- IR : Key stretches include 3405 cm⁻¹ (O-H) and 2190 cm⁻¹ (C≡N) .

Q. What safety protocols are critical when handling this compound?

- Avoid contact with strong acids/bases and oxidizing agents to prevent hazardous decomposition .

- Use PPE (gloves, goggles) and work in a fume hood. Store in a cool, dry, locked area .

- Monitor for thermal instability during synthesis; exothermic reactions require controlled heating .

Advanced Research Questions

Q. How does the sodium counterion influence the reactivity of (hydroxyimino)malononitrile in nucleophilic additions or cyclization reactions?

The sodium ion acts as a Lewis acid, stabilizing intermediates in reactions like Michael additions. For example, in Knoevenagel condensations, sodium acetate generated in situ facilitates deprotonation of malononitrile, enhancing electrophilicity for arylidene formation . Comparative studies using potassium or lithium salts show lower yields due to reduced solubility .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from base selection or solvent polarity. For instance, using t-BuOK instead of NaH in THF improves Michael addition yields (84% vs. 25%) by enhancing enolate formation . Methodological replication with controlled water content (e.g., anhydrous vs. wet-dry cycles) is critical for reproducibility in prebiotic chemistry applications .

Q. How can impurities in this compound affect downstream applications, and what purification methods mitigate these issues?

Residual acetic acid or unreacted malononitrile can inhibit cyclization reactions. Recrystallization from ethanol/water (1:3) removes polar impurities . For MALDI-TOF analysis, salt adducts (e.g., Na⁺ vs. K⁺) must be standardized to avoid mass shifts .

Q. What role does this compound play in prebiotic nucleoside synthesis, and how do wet-dry cycles optimize its reactivity?

In prebiotic scenarios, the compound reacts with amidinium salts under wet-dry cycles to form purine nucleosides (e.g., 6a-h). Physical enrichment during evaporation concentrates intermediates, enabling continuous synthesis of methylated nucleosides (40% yield) . Adjusting cycle duration (3–4 days) and temperature (45°C) maximizes regioselectivity .

Q. How can computational modeling predict the stability and tautomeric forms of this compound under varying pH conditions?

Density functional theory (DFT) simulations reveal that the keto-enol tautomer equilibrium shifts toward the enol form at pH > 7, enhancing its nucleophilicity. Solvent models (e.g., COSMO-RS) predict solubility trends in ethanol/water mixtures, aligning with experimental crystallization data .

Methodological Notes

- Synthesis Optimization : Balance reaction time and temperature to avoid decomposition; prolonged heating (>72 hours) reduces yield .

- Data Interpretation : Cross-validate spectroscopic results with multiple techniques (e.g., NMR + IR) to confirm functional groups .

- Contradiction Analysis : Systematically vary base, solvent, and temperature to identify critical parameters in conflicting studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.